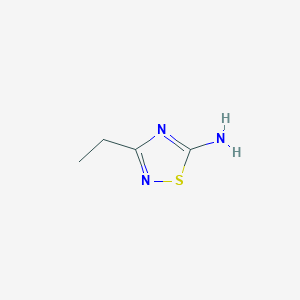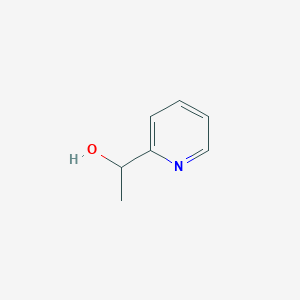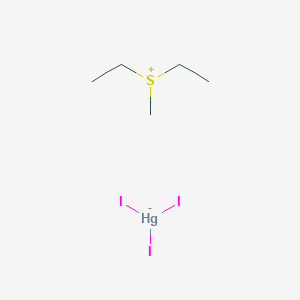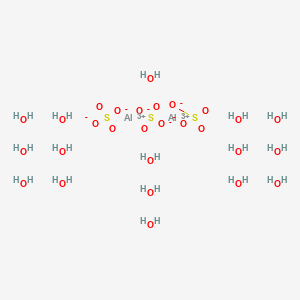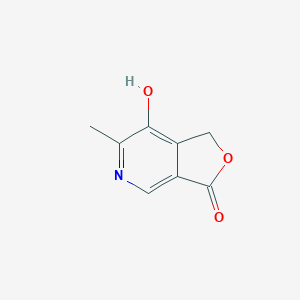
5-Pyridoxolactone
Overview
Description
5-Pyridoxolactone is a furopyridine compound that is a metabolite of vitamin B6. It is characterized by a furo[3,4-c]pyridin-3(1H)-one structure, substituted by a hydroxy group at position 7 and a methoxy group at position 6 . This compound is found in both insects and mammals and has been identified as having significant biological activities, including antiviral properties .
Mechanism of Action
Target of Action
5-Pyridoxolactone, also known as Pyracin-5, is a metabolite of vitamin B6 . It is a furopyridine that is furo [3,4- c ]pyridin-3 (1 H )-one substituted by a hydroxy group at position 7 and a methoxy group at position 6
Mode of Action
It has been identified as an antiviral molecule post bombyx mori nucleopolyhedrovirus (bmnpv) infection of the silkworm, bombyx mori .
Biochemical Pathways
This compound is a product of the vitamin B6 degradation pathway . It is formed by dehydrogenation of pyridoxal or isopyridoxal during the bacterial degradation of vitamin B6 by Pseudomonas MA-1 and Arthrobacter Cr-7 .
Pharmacokinetics
It is known to be a human xenobiotic metabolite and a human urinary metabolite , suggesting that it is metabolized in humans and excreted in urine.
Result of Action
This compound has been found to strongly inhibit the proliferation of BmNPV when it was used to treat BmE cells . The expression of BmNPV genes ie1, helicase, GP64, and VP39 in BmE cells treated with this compound were strongly inhibited in the BmNPV infection stage . This suggests that this compound may suppress the entry of BmNPV .
Biochemical Analysis
Biochemical Properties
5-Pyridoxolactone is a product of the vitamin B6 degradation pathway. It interacts with several enzymes and proteins during its formation and subsequent biochemical reactions. One of the key enzymes involved in its formation is pyridoxal dehydrogenase, which catalyzes the oxidation of pyridoxal to this compound . Additionally, this compound has been shown to interact with glycerophosphocholine and gamma-glutamylcysteine, indicating its role in various metabolic pathways .
Cellular Effects
This compound has been observed to have significant effects on cellular processes. In studies involving Bombyx mori cells infected with Bombyx mori nucleopolyhedrovirus (BmNPV), this compound was found to inhibit the proliferation of the virus. This inhibition was dose-dependent, with higher concentrations of this compound leading to a greater reduction in viral DNA levels . The compound also affects cell signaling pathways and gene expression, particularly those related to viral infection and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with viral and host cell biomolecules. It has been shown to inhibit the expression of key viral genes such as ie1, helicase, GP64, and VP39 during the BmNPV infection stage . This inhibition suggests that this compound may suppress the entry and replication of the virus by interfering with the viral machinery and host cell pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. It was found that the compound’s antiviral activity increased over time, with significant inhibition of viral proliferation observed at 48 hours post-infection . The stability of this compound in these settings is crucial for its sustained activity, and studies have shown that it remains effective over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with a greater reduction in viral DNA levels, indicating a dose-dependent response .
Metabolic Pathways
This compound is involved in the vitamin B6 degradation pathway. It is formed by the dehydrogenation of pyridoxal or isopyridoxal by bacterial enzymes such as those from Pseudomonas MA-1 and Arthrobacter Cr-7 . The compound also interacts with other metabolic intermediates, influencing metabolic flux and metabolite levels in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation within specific tissues are crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Pyridoxolactone can be synthesized through the dehydrogenation of pyridoxal or isopyridoxal during the bacterial degradation of vitamin B6 by specific bacteria such as Pseudomonas MA-1 and Arthrobacter Cr-7 . The reaction conditions typically involve the use of these bacterial strains under controlled laboratory conditions to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and enzymatic methods to achieve a purity of ≥98.5% . The process includes the extraction and purification of the compound from biological sources, followed by rigorous quality control to ensure the desired purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Pyridoxolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as the hydroxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxic acid derivatives, while reduction can lead to the formation of reduced pyridine compounds.
Scientific Research Applications
5-Pyridoxolactone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of vitamin B6 metabolism and its derivatives.
Industry: The compound’s stability and biological activity make it useful in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
4-Pyridoxolactone: Another metabolite of vitamin B6, formed by the dehydrogenation of pyridoxal or isopyridoxal.
Pyridoxal: A precursor in the synthesis of 5-Pyridoxolactone, involved in various metabolic pathways.
Pyridoxal 5’-phosphate: An active form of vitamin B6, essential for enzymatic reactions in amino acid metabolism.
Uniqueness
This compound is unique due to its specific antiviral properties, which are not commonly observed in other vitamin B6 metabolites. Its ability to inhibit viral gene expression and proliferation sets it apart from similar compounds, making it a valuable tool in antiviral research and potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXBSPBIWBREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196511 | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4543-56-0 | |
| Record name | 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyracin-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyracin-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4543-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PYRIDOXIC ACID LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6Q3JV3FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-pyridoxolactone exhibit antiviral activity against Bombyx mori nucleopolyhedrovirus (BmNPV)?
A: Research suggests that this compound demonstrates significant antiviral activity against BmNPV in silkworm cells. [] While the exact mechanism remains unclear, studies indicate that it might interfere with the early stages of viral infection, possibly inhibiting viral entry into the cells. [] This inhibition was observed through a reduction in infected cells, decreased BmNPV DNA levels, and suppressed expression of crucial viral genes like ie1, helicase, GP64, and VP39 in BmE cells treated with this compound. []
Q2: What is the relationship between this compound and 4-pyridoxolactonase?
A: this compound acts as a competitive inhibitor of the enzyme 4-pyridoxolactonase. [, ] This enzyme, found in organisms like Mesorhizobium loti, plays a crucial role in vitamin B6 degradation pathway I by catalyzing the hydrolysis of 4-pyridoxolactone to 4-pyridoxic acid. [] Structural studies revealed that this compound can bind to the active site of 4-pyridoxolactonase, preventing the binding of its natural substrate, 4-pyridoxolactone. [] This inhibition is attributed to the orientation of the carbonyl group of this compound, which points away from the active site when bound to the enzyme. []
Q3: What is known about the structural characteristics of this compound?
A: While the provided research articles don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do highlight its structural similarity to 4-pyridoxolactone. [] Both molecules are lactones, containing a ring structure formed by a reaction between a carboxyl group and a hydroxyl group in the same molecule. The key difference lies in the position of the carbonyl group, which is at position 5 in this compound and at position 4 in 4-pyridoxolactone. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
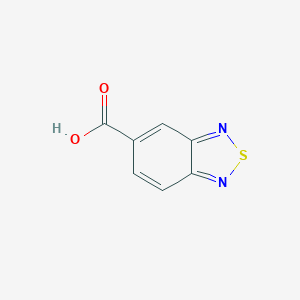
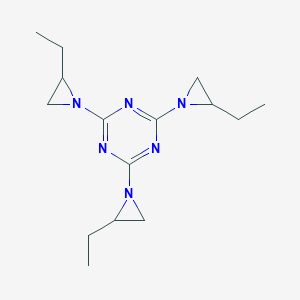
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
